molecular formula C19H21BO3 B1400445 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1228267-59-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1400445
CAS No.: 1228267-59-1
M. Wt: 308.2 g/mol
InChI Key: LVIZJRQAOJBSCN-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a biphenyl group substituted with a dioxaborolane ring and an aldehyde functional group

Biochemical Analysis

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound can also interact with enzymes and proteins that facilitate these reactions, enhancing the efficiency and selectivity of the process . The nature of these interactions often involves the formation of transient complexes between the boronic ester group and the active sites of the enzymes or proteins.

Cellular Effects

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling cascades, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic ester group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context of the interaction . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound can be metabolized by enzymes involved in oxidative stress responses, leading to changes in the cellular redox state .

Transport and Distribution

Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (Pd(PPh3)4), aryl halides

Major Products Formed

    Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carboxylic acid

    Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-methanol

    Substitution: Various biaryl derivatives

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amino group instead of an aldehyde.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but without the biphenyl group.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a biphenyl group.

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbaldehyde is unique due to the combination of its boronic ester and aldehyde functional groups, along with the biphenyl backbone. This combination provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZJRQAOJBSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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